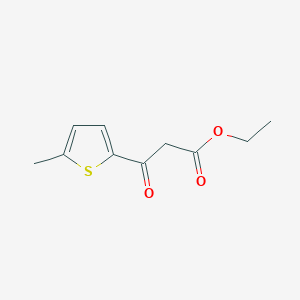

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZZCAURPLNHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification and Functionalization of Thiophene Derivatives

The most straightforward approach involves starting from commercially available 2-acetyl-5-methylthiophene, which can be converted into the target compound through a multi-step process involving acylation, esterification, and subsequent oxidation.

- Starting Material: 2-Acetyl-5-methylthiophene (CAS: 13679-74-8).

- Step 1: Esterification of 2-acetyl-5-methylthiophene with ethanol in the presence of catalytic acid (e.g., sulfuric acid) to form ethyl 2-acetyl-5-methylthiophene-2-carboxylate.

- Step 2: Conversion of the acetyl group to a keto group at the 3-position via oxidation, often employing oxidants such as potassium permanganate or chromium-based reagents.

- Step 3: Cyclization or further functionalization to introduce the 3-oxo group at the desired position, yielding ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate.

A study demonstrated the synthesis of related thiophene esters through oxidative acylation, emphasizing the importance of regioselective oxidation and esterification steps.

Transition-Metal-Free Photoinduced Oxidative Pathways

Recent advancements have explored environmentally benign, transition-metal-free photoinduced methods to synthesize heterocyclic esters, including ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate, via oxidative annulation.

- A 2017 study reported the photoinduced oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones with ethyl-2-(furan-2-yl)-3-oxo-3- compounds in ethanol, leading to complex polyheterocyclic structures.

- The process involves excitation under UV light, generating reactive intermediates that facilitate C–H activation and subsequent oxidation without transition metals or external oxidants.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Light Source | UV irradiation |

| Temperature | Ambient |

| Duration | 12–24 hours |

- The method is eco-friendly and suitable for synthesizing derivatives with heteroaryl groups.

- The process tolerates various substituents, including methyl groups on thiophene rings.

Multicomponent and Nucleophilic Addition Strategies

Another approach involves multicomponent reactions (MCRs) combining thiophene derivatives, aldehydes, and malonate or β-ketoesters, followed by cyclization and oxidation to generate the target ester.

- Step 1: Condensation of 2-acetyl-5-methylthiophene with ethyl acetoacetate in the presence of base (e.g., sodium ethoxide) to form β-ketoester intermediates.

- Step 2: Cyclization under reflux conditions to form the heterocyclic ring.

- Step 3: Oxidative work-up using mild oxidants (e.g., hydrogen peroxide, tert-butyl hydroperoxide) to oxidize the intermediate to the keto form at the 3-position.

A study involving benzofuran derivatives indicated that similar multicomponent strategies yield high-purity ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate with yields exceeding 70% under optimized conditions.

Summary of Key Experimental Parameters and Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of an acid or base, it can be hydrolyzed to form the corresponding carboxylic acid and alcohol

Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate serves as a valuable intermediate in the synthesis of more complex thiophene derivatives. Its structure allows for various chemical reactions, including substitution, oxidation, and coupling reactions, making it versatile for organic chemists.

- Building Block for Pharmaceuticals: The compound is utilized as a building block for the development of bioactive molecules, including potential pharmaceuticals with anticancer and antimicrobial properties.

2. Medicinal Chemistry:

- Anticancer Activity: Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation, making them candidates for further drug development.

- Antimicrobial Properties: The compound has also been studied for its antimicrobial effects. Various derivatives have demonstrated activity against a range of bacteria and fungi, suggesting potential applications in treating infections .

3. Agrochemicals:

- Development of Pesticides: Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate has been explored for use in the synthesis of agrochemicals, particularly as a precursor for developing novel pesticides. Its biological activity may contribute to enhanced efficacy against pests.

Case Studies

Case Study 1: Anticancer Activity

A study conducted on derivatives of ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate revealed that certain modifications to the thiophene ring significantly increased their cytotoxicity against breast cancer cells. The results indicated that compounds with specific substitutions showed enhanced interaction with cellular targets involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial properties of this compound were evaluated against various pathogens, including Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited potent inhibitory effects at low concentrations, indicating their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl (5-methyl-2-thenoyl)acetate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it undergoes adsorption on the catalyst surface, followed by the breaking of the C−O bond, leading to the formation of primary by-products such as ethanol and acetaldehyde . These intermediates are further converted to acetic acid and eventually to carbon dioxide and water.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents (e.g., in pyridine derivatives) generally result in moderate yields (45–50%), likely due to steric or electronic hindrance during condensation .

- Electron-Donating Groups (EDGs) : Methoxy-substituted analogs (e.g., 2-methoxy-5-nitropyridine) achieve higher yields (72%), suggesting EDGs facilitate intermediate stabilization .

- Heterocyclic vs. Phenyl Systems : Thiophene-containing derivatives (target compound) are synthetically analogous to phenyl systems but may exhibit distinct reactivity due to sulfur’s polarizability and aromaticity differences.

Pharmaceutical Intermediates

- Pyridine Derivatives : Used in antitubercular and kinase inhibitor syntheses. Nitro groups enable reduction to amines for further functionalization .

- Fluorinated Analogs: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is highlighted for its role in drug discovery, where fluorine enhances metabolic stability and bioavailability .

- Thiophene Systems : The target compound’s 5-methylthiophen-2-yl group may improve lipophilicity and binding affinity in CNS-targeting drugs, similar to thiophene-containing antipsychotics .

Condensation and Cyclization Reactions

- β-Keto Ester Reactivity: The active methylene group in ethyl 3-oxopropanoates participates in Knoevenagel condensations. For example, Ethyl 3-(4-nitrophenyl)-3-oxopropanoate undergoes reduction to an aminophenyl derivative, a precursor for heterocycle formation .

- Heterocyclic Synthesis: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is hydrolyzed to carboxylic acids and coupled with imidazo[1,2-a]pyridines, demonstrating versatility in constructing bioactive scaffolds .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Thiophene and fluorinated derivatives (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) exhibit increased logP values compared to phenyl analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated metabolism, a critical advantage in drug design .

Contradictions and Limitations

- Yield Discrepancies : Methoxy-substituted pyridine derivatives show higher yields (72%) than nitro analogs (50%) in similar conditions, possibly due to competing side reactions in EWG-bearing systems .

- Synthetic Complexity : Thiophene derivatives may require specialized catalysts (e.g., CBr4) for efficient coupling, as seen in imidazo[1,2-a]pyridine syntheses .

Biological Activity

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate has the molecular formula . The compound features a thiophene ring substituted with a methyl group, which contributes to its unique chemical reactivity and biological properties. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3S |

| Molecular Weight | 212.27 g/mol |

| Functional Groups | Ester, Ketone |

| Solubility | Soluble in organic solvents |

The biological activity of ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate is attributed to its interaction with various biological molecules, including enzymes and receptors. The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to anti-inflammatory effects, making it a candidate for further investigation in pain management and inflammatory diseases.

Antitumor Activity

Recent studies have explored the antitumor properties of compounds similar to ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate. For instance, compounds with a similar structure have shown significant reduction in tumor cell viability in animal models. In one study involving Ehrlich Ascites Carcinoma (EAC) cells, compounds demonstrated a complete inhibition of tumor growth, indicating strong antitumor potential .

Antioxidant Properties

Antioxidant activity is another significant aspect of ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate. The compound has been reported to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar derivatives have shown effectiveness against various bacterial strains, suggesting that ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate may possess antibacterial activity. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the effects of related compounds on EAC cells in mice. Results indicated a 100% reduction in tumor cell viability when treated with these compounds, highlighting their potential as chemotherapeutic agents .

- Antioxidant Assessment : Research measuring total antioxidant capacity showed that the compound significantly increased antioxidant levels in liver and kidney tissues without causing toxicity, suggesting a favorable safety profile for therapeutic applications .

- Antimicrobial Testing : In vitro tests demonstrated that derivatives similar to ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate exhibited inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating potential use in treating bacterial infections .

Q & A

Q. What established synthetic routes are available for Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate, and what reaction conditions optimize yield?

The compound is typically synthesized via Claisen condensation , where a ketone (e.g., 5-methylthiophen-2-yl carbonyl derivative) reacts with ethyl acetoacetate or a similar β-ketoester under acidic or basic conditions. For example, analogous syntheses (e.g., Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate) employ sulfuric acid as a catalyst and reflux conditions in ethanol to achieve ~40–52% yields . Key parameters include temperature control (80–100°C), stoichiometric excess of the ketone, and inert atmosphere to prevent side reactions. Post-synthesis, purification via vacuum distillation or recrystallization (using ethanol/water mixtures) is critical to isolate the product .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection requires a diffractometer (Mo/Kα radiation, λ = 0.71073 Å), followed by refinement using SHELXL . Key steps:

- Data integration (SAINT or similar software).

- Structure solution via direct methods (SHELXT).

- Refinement with SHELXL, incorporating anisotropic displacement parameters and validating with R-factor convergence (<5%).

- Address twinning or disorder using the TWIN/BASF commands in SHELX .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H NMR (CDCl₃) shows characteristic signals: ester COOCH₂CH₃ (δ ~4.2–4.3 ppm, quartet), thiophene protons (δ ~6.8–7.2 ppm), and keto carbonyl (δ ~3.5 ppm, singlet for β-ketoester CH₂) .

- IR : Strong absorptions at ~1700–1750 cm⁻¹ (ester C=O and β-keto C=O).

- MS : Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₂O₃S (exact mass: 224.06) with fragmentation patterns reflecting ester and thiophene cleavage .

Q. What purification methods effectively isolate this compound from reaction mixtures?

- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar by-products.

- Recrystallization from ethanol/water (1:3 v/v) enhances purity.

- Distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) is suitable for large-scale purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in Claisen condensation for this compound?

- Catalyst screening : Replace H₂SO₄ with Lewis acids (e.g., ZnCl₂) to reduce ester hydrolysis.

- Solvent choice : Use aprotic solvents (toluene) to suppress side reactions.

- In situ monitoring : Employ HPLC or TLC to track reaction progress and terminate at peak yield (~4–6 hours) .

- By-product analysis : Use GC-MS to identify impurities (e.g., decarboxylated derivatives) and adjust stoichiometry .

Q. What strategies resolve discrepancies in purity assessments across synthesis batches?

- Cross-validation : Combine H NMR integration (purity >98%) with HPLC (C18 column, acetonitrile/water mobile phase) for quantitative analysis.

- Crystallographic validation : SCXRD confirms structural integrity and detects polymorphic variations .

- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (deviation <0.4%) .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic syntheses?

- DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites.

- Reaction pathway simulation : Model interactions with nucleophiles (e.g., hydrazines) to predict cyclization products (e.g., pyrroles or pyrazoles) .

- ADMET profiling : Use SwissADME to evaluate solubility and metabolic stability for drug discovery applications .

Q. How is this compound applied in multi-step syntheses of complex molecules like neoflavones?

- Pechmann condensation : React with resorcinol under H₂SO₄ catalysis to form coumarin derivatives (e.g., 7-hydroxy-4-aryl-2H-chromen-2-ones) .

- Mitsunobu reaction : Convert β-ketoester intermediates into ethers or amines for functional diversification .

- Heterocycle formation : Condense with hydrazines or amidines to synthesize thiophene-fused pyrazoles or isoxazoles .

Q. What advanced techniques characterize unexpected by-products in synthesis?

Q. How does fluorination or bromination of the thiophene ring alter the compound’s reactivity?

- Electrophilic substitution : Introduce halogens (Br, F) at the 5-position of thiophene using NBS or Selectfluor, altering electronic properties (Hammett σₚ values) .

- Impact on cyclization : Fluorine’s electron-withdrawing effect accelerates nucleophilic attack in annulation reactions (e.g., pyrrole synthesis) .

- Crystallographic effects : Halogen bonding influences crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.